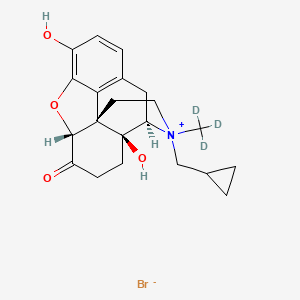

Methylnaltrexone D3 (Bromide)

Beschreibung

Overview of Methylnaltrexone (B1235389) as a Peripherally Acting Opioid Receptor Antagonist

Methylnaltrexone is a selective antagonist of the μ-opioid receptor. smolecule.com It is a quaternary amine derived from naltrexone (B1662487) through N-methylation. resed.esisciii.es This structural modification gives methylnaltrexone a positive charge, which increases its polarity and limits its ability to cross the blood-brain barrier. resed.esisciii.eswikipedia.org

As a result, methylnaltrexone primarily acts on peripheral opioid receptors, particularly those in the gastrointestinal tract. chemsrc.comwikipedia.orgnih.gov Opioid analgesics often cause constipation as a side effect by slowing down gastrointestinal transit. nih.gov Methylnaltrexone counteracts this effect by blocking the opioid receptors in the gut, thereby reducing constipation without interfering with the central analgesic effects of the opioids. smolecule.comwikipedia.org It is indicated for the treatment of opioid-induced constipation in adults with advanced illness or chronic non-cancer pain. nih.gov

Rationale for Deuterium (B1214612) Labeling in Methylnaltrexone Investigations

The use of deuterium-labeled methylnaltrexone, specifically Methylnaltrexone D3 (Bromide), offers several advantages in scientific research. smolecule.com Deuterium is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen with deuterium at specific positions in a molecule is a subtle chemical modification that can have a significant impact on the drug's properties. nih.gov

The primary reasons for using deuterium labeling in methylnaltrexone investigations include:

Internal Standard for Bioanalytical Assays: Methylnaltrexone D3 (Bromide) serves as an ideal internal standard for quantitative analysis of methylnaltrexone in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net Because it has very similar chemical and physical properties to the unlabeled drug, it behaves almost identically during sample extraction and analysis, but it can be distinguished by its higher mass. researchgate.net This leads to more accurate and precise measurements.

Studying Metabolic Pathways: The deuterium label acts as a tracer, allowing researchers to follow the metabolic fate of methylnaltrexone in the body. smolecule.com This can help to identify and quantify metabolites with greater certainty. researchgate.net

Investigating the Kinetic Isotope Effect: The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect (KIE). Studying the KIE can provide insights into the mechanisms of drug metabolism. symeres.com While not always the case, this effect can sometimes be used to create drugs with improved pharmacokinetic profiles, such as reduced clearance and longer half-life. nih.govresearchgate.netplos.org

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-(trideuteriomethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4.BrH/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21-,22?;/m1./s1/i1D3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGIYSGOEZJNBE-NJKPUNJJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Characterization of Methylnaltrexone D3 Bromide

The synthesis of isotopically labeled compounds such as Methylnaltrexone (B1235389) D3 (Bromide) is a critical process for various applications in pharmaceutical research, including metabolic studies and as internal standards in analytical testing. The synthetic pathways are meticulously designed to ensure the precise incorporation of deuterium (B1214612) atoms, high chemical purity, and adequate yields.

Utilization of Naltrexone (B1662487) as a Precursor Compound

The most common and direct synthetic route for Methylnaltrexone D3 (Bromide) begins with the precursor compound Naltrexone or its hydrochloride salt. google.comcjph.com.cn Naltrexone provides the core morphinan (B1239233) structure necessary for the final product. The synthesis involves the quaternization of the tertiary amine present in the Naltrexone molecule. chemdad.com Initial methods involved the direct reaction of Naltrexone with a methylating agent. google.com However, to improve reaction specificity and reduce byproducts, more refined strategies often begin with the protection of reactive functional groups on the Naltrexone molecule. google.com

Strategic Incorporation of Methylation and Deuteration

The defining step in the synthesis of Methylnaltrexone D3 (Bromide) is the introduction of a trideuteromethyl (CD3) group to the nitrogen atom of the Naltrexone core. synzeal.com This is achieved by employing a deuterated methylating agent. The choice of reagent is critical and can include deuterated methyl iodide (CD3I), deuterated methyl bromide (CD3Br), or deuterated methanol (B129727) (CD3OD) as an inexpensive and accessible source for the CD3 group. nih.govresearchgate.net The reaction mechanism is analogous to standard N-methylation, where the lone pair of electrons on the tertiary amine of Naltrexone attacks the electrophilic deuterated methyl group, forming a new carbon-nitrogen bond. This strategic incorporation results in a quaternary ammonium (B1175870) salt with a stable isotopic label. synzeal.comlgcstandards.com The precise installation of the trideuteromethyl group is crucial for its intended use in pharmacological studies. nih.gov

Bromination Procedures for Quaternary Ammonium Formation

The formation of the final bromide salt is intrinsically linked to the methylation step. When methyl bromide (or its deuterated analogue, CD3Br) is used as the methylating agent, the quaternization of the nitrogen and the introduction of the bromide counterion occur in a single step. chemdad.com The reaction involves the direct alkylation of the naltrexone base with methyl bromide in a suitable solvent, such as acetone (B3395972) or 1-methyl-2-pyrrolidinone. google.comchemdad.com

Alternatively, if a different methylating agent like methyl iodide is used, an intermediate iodide salt is formed. google.comcjph.com.cn This necessitates a subsequent anion exchange step to replace the iodide ion with a bromide ion. This can be accomplished by passing the intermediate salt through an anion exchange resin in the bromide form or by treatment with hydrobromic acid. cjph.com.cnjustia.com

Optimization Strategies for Synthetic Yield and Purity

A key strategy is the use of a protecting group for the 3-position phenolic hydroxyl group of naltrexone before the methylation step. google.com Protecting groups such as acetyl, isobutyryl, or tert-butyldimethylsilyl (TBDMS) can be employed. google.comjustia.com This prevents the methylating agent from reacting with the hydroxyl group, directing the alkylation exclusively to the nitrogen atom. google.com Following the N-methylation, the protecting group is removed through a deprotection step, such as hydrolysis with hydrobromic acid, which can also serve to ensure the final product is a bromide salt. google.com

Further purification is typically achieved through recrystallization. google.com Using a mixed solvent system, such as alcohol and water, allows for the isolation of Methylnaltrexone Bromide with high purity, often exceeding 99%. google.comcjph.com.cn

| Optimization Strategy | Description | Impact |

| Hydroxyl Protection | Temporarily blocking the 3-position phenolic hydroxyl group with a protecting group (e.g., TBDMS, isobutyryl). google.comjustia.com | Prevents O-alkylation, reduces side products, and increases the yield of the desired N-methylated product. google.com |

| Reaction Conditions | Optimization of solvent (e.g., dipolar aprotic solvents), temperature (e.g., 50-80 °C), and reaction time (e.g., 3-6 hours). google.com | Improves reaction conversion rate and minimizes degradation of reactants and products. google.com |

| Purification | Recrystallization of the crude product from a suitable solvent system (e.g., isopropanol/water). google.com | Removes impurities and unreacted starting materials, leading to a final product with purity >99%. google.comcjph.com.cn |

| Anion Exchange | Use of an anion exchange resin to replace intermediate counterions (e.g., iodide) with bromide. justia.com | Ensures the final product is the desired bromide salt with high ionic purity. justia.com |

Novel Synthetic Approaches (e.g., One-Pot Syntheses)

While a true one-pot synthesis for Methylnaltrexone D3 (Bromide) from naltrexone is not prominently described, advancements have led to more streamlined and efficient multi-step processes. The development of methods that combine deprotection and salt formation into a single step represents a move towards greater synthetic efficiency. For example, using hydrobromic acid to cleave a silyl (B83357) ether protecting group also provides the necessary bromide counterion for the final product. google.com

Analysis of Patent Literature on Synthesis Protocols

The patent literature provides a clear timeline of the evolution of Methylnaltrexone Bromide synthesis.

U.S. Patent 4,176,186: This early patent describes the direct methylation of naltrexone with a methylating agent like methyl bromide or dimethyl sulfate. google.comjustia.com While foundational, this method suffered from low purity (around 60%) and the formation of significant byproducts. google.com

WO 2006/127899: This patent introduced the concept of using a protecting group (isobutyryl) for the phenolic hydroxyl to improve the regioselectivity of the methylation. google.comjustia.com It specifies the use of iodomethane (B122720) as the methylating agent. google.com

CN 103626782B: This patent details a comprehensive, optimized process starting from Naltrexone Hydrochloride. google.com It outlines a clear, multi-step synthesis:

Protection of the 3-hydroxyl group using tert-butyl chloro-silicane.

N-methylation of the protected intermediate with bromomethane (B36050) in a sealed container.

Deprotection of the silyl ether using hydrobromic acid.

Refining the final product through recrystallization to achieve purity greater than 99%. google.com

This progression in the patent literature highlights a clear trend towards multi-step, controlled syntheses involving protecting groups to enhance the yield, purity, and scalability of Methylnaltrexone Bromide production. google.comjustia.commedkoo.com

| Patent | Key Methodological Features | Reported Purity/Yield |

| US 4,176,186 | Direct reaction of naltrexone with a methylating agent (e.g., methyl bromide). google.com | Purity of approximately 60%. google.com |

| WO 2006/127899 | Use of isobutyryl as a protecting group for the 3-hydroxyl; methylation with iodomethane. google.com | Improved purity and stereoselectivity. justia.com |

| CN 103626782B | Protection with tert-butyldimethylsilyl, methylation with bromomethane, deprotection with HBr, and recrystallization. google.com | Crude product purity >95%; Final product purity >99%; Refined yield of 91.4%. google.com |

| WO 2012/010106 | Method for preparation of morphinan bromide quaternary ammonium salt. medkoo.com | High yield and purity. cjph.com.cn |

Isotopic Purity and Enrichment Verification Methodologies

Ensuring the isotopic purity and enrichment of deuterated drugs like Methylnaltrexone D3 (Bromide) is a critical aspect of quality control. The presence of non-deuterated or partially deuterated impurities can impact the drug's pharmacokinetic profile and efficacy. Various analytical techniques are employed to quantify the level of deuterium incorporation and to identify any isotopic impurities. bvsalud.org

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are two of the primary methods used to determine the isotopic enrichment of deuterated compounds. These techniques allow for the precise measurement of the percentage of molecules that contain the desired number of deuterium atoms. The combination of these methods provides a comprehensive evaluation of both the isotopic purity and the structural integrity of the synthesized compound.

Table 1: Representative Isotopic Purity of Commercially Available Deuterated Pharmaceutical Analogs

| Compound | Isotopic Purity (%) |

| Benzofuranone derivative (BEN-d2) | 94.7 |

| Tamsulosin-d4 (TAM-d4) | 99.5 |

| Oxybutynin-d5 (OXY-d5) | 98.8 |

| Eplerenone-d3 (EPL-d3) | 99.9 |

| Propafenone-d7 (PRO-d7) | 96.5 |

This table presents data for other deuterated compounds to illustrate typical isotopic purity levels achieved in pharmaceutical synthesis. rsc.org

Advanced Spectroscopic and Structural Elucidation for Deuterated Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Isotope Tracking

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules, including deuterated analogs. In the context of Methylnaltrexone D3 (Bromide), both proton (¹H) and deuterium (²H) NMR are invaluable. ¹H NMR can be used to confirm the absence of protons at the site of deuteration, while ²H NMR directly detects the presence and location of the deuterium atoms. The chemical shift in ²H NMR is similar to that in ¹H NMR, allowing for straightforward spectral interpretation.

For highly deuterated compounds, conventional ¹H NMR may be limited by the low intensity of residual proton signals. In such cases, ²H NMR becomes an essential technique for both structural verification and the determination of isotopic enrichment. The clean spectra obtained from ²H NMR, free from proton signals, allow for clear observation and integration of the deuterium signals.

Mass Spectrometry for Isotopic Confirmation and Characterization

Mass spectrometry (MS) is a fundamental technique for confirming the isotopic composition of deuterated compounds. High-resolution mass spectrometry can distinguish between the deuterated drug and its non-deuterated counterparts based on their mass-to-charge ratio (m/z). By analyzing the isotopic distribution in the mass spectrum, the degree of deuterium incorporation can be accurately determined. nih.govresearchgate.net

The mass spectrum of Methylnaltrexone D3 (Bromide) would be expected to show a molecular ion peak that is three mass units higher than that of the non-deuterated Methylnaltrexone Bromide. The relative intensities of the isotopic peaks can be used to calculate the percentage of isotopic enrichment.

Table 2: Representative Mass Spectrometry Data for a Deuterated Compound

| Isotopologue | Theoretical m/z | Observed m/z | Relative Abundance (%) |

| D0 | 358.18 | 358.18 | 0.5 |

| D1 | 359.19 | 359.19 | 1.5 |

| D2 | 360.19 | 360.19 | 5.0 |

| D3 | 361.20 | 361.20 | 93.0 |

This table is a representative example illustrating how mass spectrometry data is used to determine the isotopic distribution of a deuterated compound and does not represent actual data for Methylnaltrexone D3 (Bromide).

X-ray Crystallography Studies of Related Methylnaltrexone Bromide Forms (e.g., Solvates)

X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline solid at the atomic level. While a crystal structure for Methylnaltrexone D3 (Bromide) is not publicly available, studies on related forms, such as solvates of the non-deuterated compound, offer valuable insights into its molecular conformation and intermolecular interactions.

A study on a methanol monosolvate of (R)-N-methylnaltrexone bromide revealed detailed structural information. nih.gov In this structure, two of the six-membered rings adopt chair conformations, while the third, containing a double bond, has a half-boat conformation. The dihydrofuran ring is in an envelope conformation. The crystal structure is stabilized by O—H⋯O and O—H⋯Br hydrogen bonds. nih.gov Such studies are crucial for understanding the solid-state properties of the molecule, which can influence its stability and formulation characteristics.

Table 3: Crystal Data for Methylnaltrexone Bromide Methanol Monosolvate

| Parameter | Value |

| Chemical Formula | C₂₁H₂₆NO₄⁺·Br⁻·CH₄O |

| Molecular Weight | 468.38 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.3335 (11) |

| b (Å) | 12.956 (2) |

| c (Å) | 21.506 (3) |

| Volume (ų) | 2043.4 (5) |

| Z | 4 |

Data extracted from the crystallographic study of (R)-N-methylnaltrexone bromide methanol monosolvate. nih.gov

Pharmacological Mechanisms of Action in Research Models

Receptor Binding and Antagonism Profile in In Vitro and Ex Vivo Models

Methylnaltrexone (B1235389) D3 (Bromide) is a derivative of the opioid antagonist naltrexone (B1662487). nih.gov In vitro studies have established it as a potent mu-opioid receptor antagonist. europa.eu Investigations using cells that express recombinant human opioid receptors demonstrated that the compound effectively displaces opioid binding to mu-opioid receptors. nih.gov

The binding affinity of Methylnaltrexone for the mu-opioid receptor has been quantified in various studies. Research has reported an inhibition constant (Ki) of 28 nM for the human mu-opioid receptor. europa.eufda.gov Another study determined a binding affinity (Ki) of 10 nM in cells with recombinant human opioid receptors. nih.gov In an ex vivo model using an isolated neonatal rat brainstem-gastric preparation, Methylnaltrexone was shown to be highly selective for mu-type opioid receptors in the gastrointestinal tract, with a half-maximal inhibitory concentration (IC50) of 300 nM. fda.gov These findings collectively confirm Methylnaltrexone's high affinity and selective antagonism at the mu-opioid receptor.

| Receptor Type | Preparation | Binding Affinity (Ki) |

| Human Mu-Opioid | Recombinant Cells | 10 nM nih.gov |

| Human Mu-Opioid | In Vitro Study | 28 nM europa.eufda.gov |

This table summarizes the reported binding affinity (Ki) values for Methylnaltrexone at the mu-opioid receptor from different in vitro investigations.

The interaction of Methylnaltrexone with kappa and delta-opioid receptors has been characterized as significantly weaker than its interaction with the mu-opioid receptor. In vitro studies report an 8-fold lower potency for kappa-opioid receptors, with a Ki value of 230 nM. europa.eufda.gov Another assessment found a 3-fold lower affinity for kappa-opioid receptors (Ki of 30 nM) compared to its affinity for mu-receptors. nih.gov The affinity for the delta-opioid receptor is considerably less, with a reported Ki value greater than 10 µM or 15.8 µM. nih.govfda.gov

An ex vivo study utilizing a neonatal rat brainstem-gastric preparation further elucidated this selectivity. In this model, Methylnaltrexone competitively antagonized the effects induced by the mu-opioid receptor agonist DAMGO. nih.gov It also reversed the effects of the kappa-opioid receptor agonist U-50,488H, but at a concentration that was 18.8-fold higher. nih.gov In contrast, the inhibitory effects induced by the delta-receptor agonist DPDPE could not be reversed by Methylnaltrexone within the concentration range tested. nih.gov

| Receptor Type | Binding Affinity (Ki) | Relative Potency vs. Mu-Receptor |

| Kappa-Opioid | 230 nM europa.eufda.gov | 8-fold lower europa.eu |

| Kappa-Opioid | 30 nM nih.gov | 3-fold lower nih.gov |

| Delta-Opioid | >10,000 nM (>10 µM) fda.gov | Markedly lower |

| Delta-Opioid | 15,800 nM (15.8 µM) nih.gov | Markedly lower |

This table presents the binding affinity (Ki) of Methylnaltrexone for kappa and delta-opioid receptors, highlighting its reduced potency compared to the mu-opioid receptor.

Methylnaltrexone is a quaternary amine derivative of naltrexone, a structural modification that is central to its pharmacological profile. nih.govnih.gov The addition of a methyl group to the nitrogen atom in the naltrexone molecule creates a permanent positive charge, forming a quaternary ammonium (B1175870) cation. nih.govbmj.com This structural change significantly increases the molecule's polarity and water solubility while decreasing its lipophilicity. nih.govnih.gov

The presence of this charged quaternary amine has a significant effect on its µ-opioid receptor binding affinity and is the primary reason for its restricted ability to cross the blood-brain barrier. bmj.comnih.gov While it maintains potent antagonistic activity at peripheral opioid receptors, its hydrophilic and charged nature prevents passive diffusion across the lipid-rich membranes of the blood-brain barrier. nih.govnih.gov This allows the compound to interact with opioid receptors in peripheral tissues, such as those in the gastrointestinal tract, without significantly engaging central nervous system receptors. nih.govbmj.com

Preclinical Assessment of Blood-Brain Barrier Permeation

The assessment of a compound's ability to cross the blood-brain barrier (BBB) is a critical step in preclinical development, particularly for drugs designed to have peripheral action like Methylnaltrexone. In vitro BBB models are essential tools for this evaluation. dovepress.comnih.gov These models aim to replicate the unique, highly selective barrier formed by brain microvascular endothelial cells. nih.gov

Commonly used models include monolayer cultures of endothelial cells grown on microporous membranes in Transwell inserts. dovepress.comnih.gov This system creates two distinct compartments, a luminal (blood) side and an abluminal (brain) side, allowing researchers to measure the rate of compound transport across the cell layer. dovepress.com To better mimic the in vivo environment, co-culture models are also employed, where endothelial cells are grown with other cells of the neurovascular unit, such as astrocytes and pericytes. nih.gov These interactions help to induce a tighter barrier, more closely resembling the physiological state. nih.gov More advanced, dynamic models, including microfluidic "BBB-on-a-chip" systems, incorporate shear stress from fluid flow, further enhancing the physiological relevance and barrier tightness. frontiersin.org The permeability of a compound like Methylnaltrexone, which is designed to be low, would be quantified in these systems by measuring its low rate of appearance in the abluminal compartment.

In vivo studies in animal models have been conducted to directly assess the central nervous system (CNS) distribution of Methylnaltrexone. Early research in rats indicated that after intraperitoneal injection, only a small fraction (5%–7%) of the compound was found in the brain. cambridge.org Studies in dogs and monkeys reportedly showed no brain penetration. cambridge.org

However, more recent and sensitive analytical methods have provided a more nuanced picture. A pharmacokinetic study in rhesus macaques found that following subcutaneous administration, low but detectable concentrations of Methylnaltrexone (mean peak of 0.34 ng/mL) were present in the cerebrospinal fluid (CSF). nih.gov This finding contradicted the initial hypothesis that the drug would be entirely absent from the CSF. nih.gov

Another study in mice also demonstrated that Methylnaltrexone can cross the blood-brain barrier and, furthermore, can be demethylated to form naltrexone, which also enters the brain. nih.gov After a 10 mg/kg dose of Methylnaltrexone, significant concentrations of both Methylnaltrexone and its metabolite naltrexone were measured in whole brain tissue. nih.gov Observations of CNS-related side effects in high-dose toxicity studies in rats and dogs also suggested that a limited amount of Methylnaltrexone may cross the blood-brain barrier. fda.gov

| Animal Model | Administration Route | Findings in CNS |

| Rats | Intraperitoneal | 5%-7% of dose found in brain. cambridge.org |

| Dogs & Monkeys | Not specified | No brain penetration reported. cambridge.org |

| Rhesus Macaques | Subcutaneous | Low concentrations (0.34 ng/mL) detected in cerebrospinal fluid (CSF). nih.gov |

| Mice | Subcutaneous | Dose-dependent increases in both Methylnaltrexone and Naltrexone concentrations in brain tissue. nih.gov |

This table summarizes findings from various in vivo animal studies on the central nervous system distribution of Methylnaltrexone.

Molecular Pharmacology of Methylnaltrexone D3 (Bromide) at the Cellular Level

Methylnaltrexone bromide acts as a selective antagonist at the mu-opioid receptor. nih.govelsevierpure.com Its molecular structure, which includes a quaternary amine, confers a positive charge that restricts its ability to cross the blood-brain barrier. wikipedia.orgnih.gov This peripheral restriction is a key feature of its mechanism, allowing it to counteract the effects of opioid agonists in peripheral tissues without significantly affecting the centrally mediated analgesic effects. nih.govnih.govyoutube.com

At the cellular level, mu-opioid receptors are G-protein coupled receptors (GPCRs). wikipedia.org Activation of these receptors by an agonist, such as morphine, leads to the inhibition of adenylate cyclase activity, resulting in decreased intracellular levels of cyclic AMP (cAMP). wikipedia.org This signaling cascade ultimately leads to the modulation of ion channel activity and neurotransmitter release. Methylnaltrexone, by competitively binding to the mu-opioid receptor, prevents the agonist from binding and initiating this intracellular signaling cascade.

In studies using cells expressing recombinant human opioid receptors, methylnaltrexone has demonstrated a high affinity for the mu-opioid receptor. nih.gov It also exhibits a lower affinity for kappa-opioid receptors and a significantly lower affinity for delta-opioid receptors. nih.gov Some research suggests that methylnaltrexone may exhibit weak partial agonist activity at mu and kappa opioid receptors in certain experimental models. nih.gov

| Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|

| Mu-Opioid Receptor | 10 nM | nih.gov |

| Kappa-Opioid Receptor | 30 nM | nih.gov |

| Delta-Opioid Receptor | 15.8 µM | nih.gov |

Influence on Opioid-Induced Receptor Activation in Peripheral Tissues (Preclinical)

The pharmacological activity of methylnaltrexone bromide has been extensively characterized in preclinical research models, particularly in isolated peripheral tissues. These studies have consistently demonstrated its ability to antagonize the effects of opioid agonists in the gastrointestinal tract.

In isolated guinea pig ileum preparations, a classic model for studying opioid effects on gut motility, methylnaltrexone effectively reverses the inhibitory effects of morphine on muscle contraction. nih.govnih.gov Research has shown that methylnaltrexone can dose-dependently block morphine-induced inhibition of electrically stimulated muscle contractions. nih.gov Similar antagonistic effects have also been observed in preparations of human small intestine, indicating the translational relevance of these preclinical findings. nih.gov

The antagonist potency of methylnaltrexone has been quantified in these in vitro models. For instance, in longitudinal muscle-myenteric plexus preparations from the guinea pig ileum, methylnaltrexone has been shown to reduce the inhibitory effect of morphine on muscle twitch contractions in a concentration-dependent manner. nih.gov

| Preclinical Model | Opioid Agonist | Parameter | Value | Reference |

|---|---|---|---|---|

| Guinea Pig Ileum (Longitudinal Muscle-Myenteric Plexus) | Morphine | IC50 | 9.4 x 10-8 M | nih.gov |

These preclinical data underscore the ability of methylnaltrexone to specifically target and block the activation of peripheral mu-opioid receptors by exogenous opioids, thereby mitigating their effects on gastrointestinal function. nih.govnih.gov

Analytical Method Development and Validation for Methylnaltrexone D3 Bromide

Chromatographic Techniques for Analytical Separation and Quantification

Chromatographic techniques are fundamental in the analysis of Methylnaltrexone (B1235389) D3 (Bromide), enabling its separation from impurities and its accurate quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of Methylnaltrexone D3 (Bromide) due to its high resolution and sensitivity. The development of an HPLC method involves the careful selection of a stationary phase, mobile phase, and detection parameters to achieve optimal separation and quantification.

For the analysis of methylnaltrexone and its related substances, including isotopically labeled variants, reversed-phase HPLC is commonly employed. A patent for a quality detection method of methylnaltrexone bromide specifies the use of an alkyl silane (B1218182) bonded silica (B1680970) gel as the stationary phase google.com. The mobile phase typically consists of a buffer and an organic solvent, with gradient elution being used to separate the main compound from its impurities google.com.

A typical HPLC method for Methylnaltrexone D3 (Bromide) would involve a C18 column and a mobile phase gradient of an acidic buffer (e.g., trifluoroacetic acid in water) and an organic modifier like methanol (B129727) or acetonitrile (B52724) google.com. UV detection is commonly used for quantification, with the wavelength selected based on the chromophoric properties of the molecule fda.gov.

Table 1: Illustrative HPLC Method Parameters for Methylnaltrexone D3 (Bromide) Analysis

| Parameter | Condition |

| Chromatographic Column | Alkyl silane bonded silica gel (e.g., C18, 250 x 4.6mm, 5µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Methanol |

| Gradient | Time-based gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at an appropriate wavelength |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications

Direct analysis of Methylnaltrexone D3 (Bromide) by Gas Chromatography (GC) is not feasible due to its nature as a quaternary ammonium (B1175870) salt, which makes it non-volatile and thermally labile. However, GC, particularly headspace GC, finds application in the analysis of residual solvents that may be present from the synthesis process of Methylnaltrexone Bromide. A study has demonstrated the use of a static-headspace GC method for the determination of residual iodomethane (B122720) in methylnaltrexone bromide researchgate.netresearchgate.net. This is critical for ensuring the purity and safety of the compound.

Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis

Mass Spectrometry (MS) is a powerful tool for both the qualitative and quantitative analysis of Methylnaltrexone D3 (Bromide), often coupled with liquid chromatography (LC-MS).

Development of Internal Standards for Bioanalytical Assays

Methylnaltrexone D3 (Bromide), as a stable isotope-labeled (SIL) analog of methylnaltrexone, is specifically designed to be an ideal internal standard for bioanalytical assays. The use of a SIL internal standard is the gold standard in quantitative bioanalysis using LC-MS/MS. This is because its chemical and physical properties are nearly identical to the analyte of interest, but it is distinguishable by its mass.

The development of a bioanalytical method would involve adding a known amount of Methylnaltrexone D3 (Bromide) to biological samples (e.g., plasma, urine) containing the unlabeled methylnaltrexone. During sample preparation and LC-MS/MS analysis, any variations or loss of the analyte will be mirrored by the internal standard. This allows for highly accurate and precise quantification of methylnaltrexone, as the measurement is based on the ratio of the analyte's response to the internal standard's response nih.govacanthusresearch.com. A sensitive liquid chromatography-tandem mass spectrometric (LC-MS/MS) method has been developed for the determination of methylnaltrexone in human plasma, which would be the type of assay where Methylnaltrexone D3 serves as the internal standard oriprobe.com.

Isotope Dilution Mass Spectrometry Principles and Applications

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for highly accurate quantification. The principle of IDMS involves adding a known amount of an isotopically enriched standard (the "spike"), in this case, Methylnaltrexone D3 (Bromide), to a sample containing the analyte of unknown concentration (unlabeled methylnaltrexone) wikipedia.orgyoutube.com.

After the spike is thoroughly mixed with the sample, the mixture is analyzed by a mass spectrometer. The instrument measures the ratio of the isotopes of the analyte. By knowing the initial isotopic composition and amount of the spike, and the isotopic composition of the analyte in the sample, the unknown concentration of the analyte can be calculated with high precision and accuracy wikipedia.orgyoutube.comresearchgate.net. This technique minimizes errors arising from sample loss during preparation and variations in instrument response youtube.com. The use of Methylnaltrexone D3 in IDMS is crucial for pharmacokinetic and metabolism studies of methylnaltrexone.

Table 2: Key Advantages of Using Methylnaltrexone D3 in Isotope Dilution Mass Spectrometry

| Advantage | Description |

| High Accuracy and Precision | Minimizes the effects of matrix suppression and sample preparation variability. |

| Compensates for Analyte Loss | The internal standard experiences similar losses to the analyte during sample processing. |

| Improved Method Robustness | Less susceptible to variations in instrument performance. |

| Definitive Quantification | Considered a primary method of measurement. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Purity and Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation and purity assessment of Methylnaltrexone D3 (Bromide). Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are utilized to confirm the molecular structure.

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule, including their chemical environment and spatial relationships. For Methylnaltrexone D3 (Bromide), the absence of a signal corresponding to the N-methyl group in the ¹H NMR spectrum and the presence of a characteristic signal in the deuterium (B1214612) NMR spectrum would confirm the isotopic labeling. The remaining proton signals in the spectrum should be consistent with the structure of the methylnaltrexone molecule thieme-connect.de.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of Methylnaltrexone D3 (Bromide) would be expected to be very similar to that of unlabeled methylnaltrexone, with a potential subtle isotopic shift for the carbon atom attached to the deuterium-labeled methyl group epo.orgthieme-connect.com.

Furthermore, advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be employed for complete and unambiguous assignment of all proton and carbon signals, further confirming the structural integrity of the molecule googleapis.com. Quantitative NMR (qNMR) can also be used for the accurate determination of the concentration and purity of Methylnaltrexone D3 (Bromide) against a certified reference standard.

Validation Parameters for Robust Analytical Methods in Research Laboratories

The validation of an analytical method is crucial to ensure that the measurements are reliable, accurate, and precise for their intended purpose. scioninstruments.comaustinpublishinggroup.com For quantitative analysis involving Methylnaltrexone D3 (Bromide), typically as an internal standard for the determination of Methylnaltrexone, a comprehensive validation process is undertaken. This process examines several key parameters to demonstrate the method's suitability and reliability. fda.gov

Specificity and Selectivity Assessments

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.euloesungsfabrik.de Selectivity is a comparative term that describes the extent to which a method can determine particular analytes in a complex mixture without interference from other components. iupac.orgnih.gov

In the analysis of Methylnaltrexone, where Methylnaltrexone D3 (Bromide) serves as an internal standard, specificity and selectivity are paramount. High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) is a common technique that provides high selectivity. The method's specificity is demonstrated by separating the analyte from potential interferences in the biological matrix. researchgate.net

For instance, in a bioanalytical method, selectivity is assessed by analyzing blank matrix samples from multiple sources to investigate for interfering peaks at the retention times of the analyte (Methylnaltrexone) and the internal standard (Methylnaltrexone D3 (Bromide)). The absence of significant interfering peaks ensures that the method can differentiate the analytes from endogenous matrix components. loesungsfabrik.de The use of a deuterated internal standard like Methylnaltrexone D3 (Bromide) is inherently selective in mass spectrometry, as it is chemically identical to the analyte but can be distinguished by its higher mass-to-charge ratio (m/z), thus minimizing the risk of analytical interference.

In chromatographic methods, specificity is also demonstrated by the resolution between the analyte peak and the closest eluting potential interfering peak. europa.eu Method validation reports often show representative chromatograms of blank samples, samples spiked with the analyte and internal standard, and study samples to visually confirm the absence of interference.

Linearity and Dynamic Range Determination

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. scioninstruments.com The dynamic range is the interval between the upper and lower concentration of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the quantitative determination of Methylnaltrexone, analytical methods are validated across a specific concentration range. A calibration curve is generated by plotting the response (e.g., peak area ratio of analyte to internal standard) against the concentration of the analyte. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1.0 indicating a strong linear relationship.

Different analytical methods are developed for different purposes, resulting in varied linear ranges. For example, a method for quantifying Methylnaltrexone in human serum for pharmacokinetic studies established linearity over a range of 2 to 100 ng/mL, with an average goodness of fit (r) of 0.9993. researchgate.net In contrast, a method for detecting related substances in the bulk drug product of Methylnaltrexone Bromide established a much higher linear range, from 200.56 µg/mL to 2005.6 µg/mL. google.com

| Matrix/Purpose | Linearity Range | Correlation Coefficient (r) | Reference |

|---|---|---|---|

| Human Serum (Bioanalysis) | 2 - 100 ng/mL | 0.9993 | researchgate.net |

| Bulk Drug (Purity/Content) | 200.56 - 2005.6 µg/mL | Not Specified | google.com |

Precision and Accuracy Metrics

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV%). Accuracy refers to the closeness of the test results obtained by the method to the true value and is often expressed as the percent recovery or percent bias.

Validation guidelines require the assessment of both intra-day (repeatability) and inter-day (intermediate precision) precision and accuracy. This is typically done by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the dynamic range.

In a validated method for Methylnaltrexone in human serum, the precision at the limit of quantitation (5.0 ng/mL) was reported with a coefficient of variation of 8.0%, and the accuracy was 10.0% (n=10). researchgate.net For the analysis of naltrexone (B1662487) and its metabolite, a related compound, the assay precision was less than 11.520% (CV), and the accuracy exceeded 93.465% (% recovery). researchgate.net

| Parameter | Concentration Level | Metric | Acceptance Criteria (Typical) | Reported Value | Reference |

|---|---|---|---|---|---|

| Precision (Repeatability) | LOQ (5.0 ng/mL) | %CV | ≤20% | 8.0% | researchgate.net |

| Accuracy | LOQ (5.0 ng/mL) | %Bias | ±20% | 10.0% | researchgate.net |

| Precision (Intermediate) | Low, Mid, High QC | %CV | ≤15% | <11.52% | researchgate.net |

| Accuracy | Low, Mid, High QC | %Recovery | 85-115% | >93.46% | researchgate.net |

Sensitivity Parameters: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scioninstruments.com The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scioninstruments.com

The LOQ is a critical parameter for bioanalytical methods used in pharmacokinetic studies, as it defines the lower end of the dynamic range. For the LC-MS/MS method for Methylnaltrexone in human serum, the LOD and LOQ were determined to be 2.0 ng/mL and 5.0 ng/mL, respectively. researchgate.net Another method, designed for purity testing of the bulk drug substance, reported a quantification limit of 80.88 ng. google.com This highlights how the intended application of the method dictates the required sensitivity.

| Parameter | Method/Matrix | Value | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | LC-MS/MS in Human Serum | 2.0 ng/mL | researchgate.net |

| Limit of Quantitation (LOQ) | LC-MS/MS in Human Serum | 5.0 ng/mL | researchgate.net |

| Limit of Quantitation (LOQ) | HPLC for Bulk Drug | 80.88 ng | google.com |

Advanced Research Applications and Future Directions

Exploration of Peripheral Opioid Receptor Modulation in Diverse Preclinical Organ Systems

The development of peripherally acting µ-opioid receptor antagonists like Methylnaltrexone (B1235389) D3 (Bromide) has opened new avenues for investigating the role of these receptors in various organ systems without confounding central nervous system effects.

In Vitro and In Vivo Studies on Gastrointestinal Motility

Methylnaltrexone has been extensively studied for its effects on gastrointestinal motility, primarily to counteract opioid-induced constipation (OIC). As a quaternary derivative of naltrexone (B1662487), its structure restricts its ability to cross the blood-brain barrier, making it an ideal tool to isolate and study peripheral opioid receptor functions. nih.govnih.gov

In vitro studies using isolated guinea-pig ileum and human small intestine have demonstrated that methylnaltrexone effectively reverses the inhibitory effects of morphine on gut contractility. nih.gov These studies provide direct evidence of its antagonist activity at the µ-opioid receptors located in the enteric nervous system.

In vivo studies in various animal models and human volunteers have consistently shown that methylnaltrexone reverses opioid-induced delays in gastrointestinal transit. For instance, in healthy volunteers, morphine significantly increased the oral-cecal transit time from a baseline of approximately 104.6 minutes to 163.3 minutes. nih.gov Co-administration of methylnaltrexone almost completely prevented this delay, with the transit time remaining at 106.3 minutes, without affecting the central analgesic effects of morphine. nih.gov This highlights the compound's peripheral selectivity. Clinical trials in patients with advanced illness and OIC have further substantiated these findings, showing that subcutaneous methylnaltrexone rapidly induces laxation. cancernetwork.comelsevierpure.com A meta-analysis of randomized controlled trials revealed that patients receiving methylnaltrexone had a significantly higher likelihood of a rescue-free bowel movement within four hours of administration compared to placebo. nih.govnih.gov

Table 1: Effect of Methylnaltrexone on Opioid-Induced Delay in Oral-Cecal Transit Time

| Treatment Group | Mean Oral-Cecal Transit Time (minutes) | Percentage Prevention of Morphine-Induced Delay |

|---|---|---|

| Baseline (No Drugs) | 104.6 | N/A |

| Morphine (0.05 mg/kg) | 163.3 | 0% |

| Morphine (0.05 mg/kg) + Methylnaltrexone (0.45 mg/kg) | 106.3 | 97% |

Data sourced from a double-blind, randomized, placebo-controlled trial in healthy volunteers. nih.gov

Investigation of Other Peripheral Opioid-Mediated Physiological Processes (e.g., Itching)

Beyond the gastrointestinal tract, peripheral µ-opioid receptors are implicated in other physiological processes, such as pruritus (itching), a common side effect of opioid analgesics. Research suggests that methylnaltrexone can also mitigate this peripherally mediated effect. In a study involving healthy volunteers, methylnaltrexone was shown to reduce the sensation of skin itch induced by morphine. nih.gov This indicates that the pruritic effects of opioids are not solely a central phenomenon but also involve peripheral opioid receptors in the skin, which can be effectively blocked by a peripherally restricted antagonist like methylnaltrexone. Further research in this area could lead to a better understanding and management of opioid-induced pruritus. nih.gov

Mechanistic Studies on Opioid Tolerance Development in Animal Models

A significant advantage of peripherally acting opioid antagonists is their potential to be used without compromising the central analgesic effects of opioids. nih.gov This is crucial in the context of chronic pain management where tolerance to the analgesic effects of opioids is a major concern. Studies have shown that methylnaltrexone does not reverse the analgesic effects of morphine, supporting the concept that it does not interfere with the central mechanisms of pain relief. nih.govnih.gov

While patients may develop tolerance to many of the central effects of opioids, tolerance to opioid-induced constipation develops very slowly, if at all. nih.gov The use of a peripheral antagonist like methylnaltrexone allows for the management of this persistent side effect without altering the central opioid signaling that is essential for analgesia. By selectively blocking peripheral receptors, methylnaltrexone avoids the kind of receptor antagonism in the central nervous system that could potentially influence the development of analgesic tolerance. Pooled analysis of clinical trials has shown no significant changes in pain scores in patients receiving methylnaltrexone, further indicating that central analgesia is not compromised. escholarship.org

Interactions with Endogenous Opioid Peptides and Receptor Systems in Animal Physiology

The endogenous opioid system, comprising opioid peptides (like endorphins, enkephalins, and dynorphins) and their receptors (µ, δ, and κ), plays a crucial role in regulating a wide range of physiological functions, including pain, mood, and gastrointestinal function. Methylnaltrexone, by acting as a peripheral µ-opioid receptor antagonist, can be used as a pharmacological tool to probe the functions of the endogenous opioid system in peripheral tissues.

Preclinical studies have suggested that there might be an endogenous inhibitory opioid tone in the gastrointestinal musculature, as methylnaltrexone alone can sometimes enhance gut motility. nih.gov This suggests that endogenous opioid peptides may tonically regulate gastrointestinal function. By blocking the peripheral µ-opioid receptors, Methylnaltrexone D3 (Bromide) can help elucidate the specific roles of these endogenous peptides in the gut and other peripheral systems under normal physiological conditions and in pathological states, without the confounding influence of central receptor blockade.

Research on Opioid-Induced Gut Microbiome Dysbiosis and its Modulation in Preclinical Models

Emerging research has highlighted the significant impact of opioids on the gut microbiome, leading to a state of dysbiosis, which is an imbalance in the microbial community. nih.gov This opioid-induced dysbiosis has been linked to various negative consequences, including the development of tolerance to opioid analgesics. medcentral.com Animal studies have demonstrated that chronic morphine administration leads to a significant shift in the gut microbial composition. researchgate.net

The use of opioid antagonists offers a potential strategy to mitigate these changes. For instance, studies have explored the effects of naltrexone on the gut microbiome in the context of morphine treatment. researchgate.net As a peripherally restricted antagonist, Methylnaltrexone D3 (Bromide) presents a compelling tool for investigating whether the opioid-induced changes in the gut microbiome are mediated by peripheral or central opioid receptors. Future preclinical research using Methylnaltrexone D3 (Bromide) could help determine if blocking peripheral µ-opioid receptors can prevent or reverse opioid-induced gut dysbiosis and its associated consequences, such as inflammation and altered gut barrier function, without affecting central opioid actions.

Design and Synthesis of Novel Deuterated Opioid Receptor Modulators

The design and synthesis of novel opioid receptor modulators is an active area of research aimed at developing drugs with improved efficacy and safety profiles. The synthesis of methylnaltrexone bromide involves the quaternization of naltrexone with a methylating agent. researchgate.net Specifically, it can be synthesized from naltrexone hydrochloride through a multi-step process involving condensation, etherification, and methylation, followed by hydrolysis and ion exchange. researchgate.net

The introduction of deuterium (B1214612) into drug molecules, a process known as deuteration, is a strategy used to alter the pharmacokinetic properties of a compound. Deuterium's heavier isotope effect can slow down the rate of metabolic processes, potentially leading to a longer half-life and more stable therapeutic levels of the drug. The synthesis of deuterated compounds like Methylnaltrexone D3 (Bromide) would involve using a deuterated methylating agent during the quaternization step of the synthesis. The development of such deuterated opioid receptor modulators could offer advantages in terms of dosing frequency and patient compliance. The principles of asymmetric synthesis are also crucial in producing specific stereoisomers, such as (R)-N-methylnaltrexone, to ensure the desired pharmacological activity. rsc.orgnih.gov

Elucidation of Drug-Drug Interactions in Preclinical Settings

In preclinical research, understanding the potential for drug-drug interactions (DDI) is a regulatory requirement and crucial for ensuring patient safety. Methylnaltrexone D3 (Bromide) plays a pivotal role in the in vitro and in vivo studies designed to investigate these interactions.

One of the most common applications is in cytochrome P450 (CYP450) inhibition assays. These in vitro experiments assess the potential of a new chemical entity to inhibit the metabolic activity of major CYP450 enzymes, which are responsible for the metabolism of a vast number of drugs. In this context, a test compound is incubated with human liver microsomes, a cocktail of CYP450 probe substrates, and the necessary cofactors. The formation of metabolites from the probe substrates is then measured.

Methylnaltrexone D3 (Bromide) is utilized as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed to quantify the metabolites of the probe substrates. By adding a known concentration of the deuterated standard to each sample, any variability in sample preparation, extraction, and instrument response can be normalized. This ensures that any observed decrease in metabolite formation can be confidently attributed to the inhibitory activity of the test compound and not analytical variability.

For example, in a study evaluating the potential of a new drug to interact with methylnaltrexone, preclinical assessments would involve co-incubating the new drug with methylnaltrexone in human liver microsomes. The subsequent analysis would use Methylnaltrexone D3 (Bromide) as an internal standard to precisely quantify the rate of methylnaltrexone metabolism. A significant decrease in its metabolism in the presence of the new drug would indicate a potential for a clinically significant drug-drug interaction.

| Parameter | Description |

| Analyte | Methylnaltrexone |

| Internal Standard | Methylnaltrexone D3 (Bromide) |

| Biological Matrix | Human Liver Microsomes, Rodent Plasma |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| MRM Transition (Analyte) | Precursor Ion (m/z) -> Product Ion (m/z) |

| MRM Transition (IS) | Precursor Ion (m/z+3) -> Product Ion (m/z+3) |

| Purpose | To accurately quantify methylnaltrexone concentrations in the presence of potential interacting drugs, thereby assessing the risk of altered pharmacokinetic profiles. |

This table illustrates the typical parameters in an LC-MS/MS method for a preclinical drug-drug interaction study involving methylnaltrexone.

Detailed research findings from such preclinical studies are critical for predicting the in vivo performance of a drug and for designing safe and effective clinical trials. The use of a stable isotope-labeled internal standard like Methylnaltrexone D3 (Bromide) is fundamental to the reliability and accuracy of the data generated in these assessments.

Advanced Methodologies for Tracking Methylnaltrexone D3 (Bromide) in Complex Biological Systems

The accurate tracking and quantification of drug molecules in biological systems are paramount for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. For a quaternary amine like methylnaltrexone, which has restricted ability to cross the blood-brain barrier, precise measurement in various tissues and fluids is essential.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The gold standard for quantifying small molecules like methylnaltrexone in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity, selectivity, and a wide dynamic range. In this methodology, Methylnaltrexone D3 (Bromide) is indispensable as an internal standard.

The process involves:

Sample Preparation: Biological samples (e.g., plasma, urine, tissue homogenates) are collected. A precise amount of Methylnaltrexone D3 (Bromide) solution is added to each sample. This is followed by extraction procedures, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering substances.

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The HPLC column separates methylnaltrexone and its deuterated internal standard from other endogenous components of the matrix based on their physicochemical properties.

Mass Spectrometric Detection: The separated compounds then enter the mass spectrometer. In the ion source, they are ionized. The mass analyzer is set to specifically monitor the mass-to-charge ratio (m/z) of the parent ion of methylnaltrexone and its specific fragment ion (a process known as Multiple Reaction Monitoring or MRM). Simultaneously, it monitors the corresponding, slightly heavier ions of Methylnaltrexone D3.

Because Methylnaltrexone D3 has nearly identical chromatographic behavior to the non-deuterated methylnaltrexone, it co-elutes from the HPLC column. However, due to the mass difference, the mass spectrometer can distinguish between the two. The ratio of the peak area of methylnaltrexone to the peak area of the known amount of Methylnaltrexone D3 is used to calculate the exact concentration of methylnaltrexone in the original sample. This method corrects for any loss of analyte during sample processing and for any fluctuations in the instrument's performance, leading to highly accurate and precise results.

| Methodology | Principle | Application for Methylnaltrexone D3 (Bromide) | Advantages |

| LC-MS/MS | Separation of compounds by liquid chromatography followed by mass-based detection and quantification. | Used as a stable isotope-labeled internal standard for the precise quantification of methylnaltrexone in biological fluids and tissues. | High sensitivity, specificity, and accuracy. Corrects for analytical variability. |

| PET Imaging | Involves radiolabeling a drug with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18) and visualizing its distribution in the body using a PET scanner. | While not standard for the deuterated form, the parent molecule, methylnaltrexone, could be labeled with a positron emitter for in vivo imaging studies. | Provides real-time, non-invasive visualization of drug distribution in living organisms, including target tissue accumulation. |

This table summarizes advanced methodologies for tracking drug compounds, with a focus on the application of Methylnaltrexone D3 (Bromide) in LC-MS/MS.

Future Directions: Positron Emission Tomography (PET) Imaging

While LC-MS/MS provides quantitative data from collected samples, Positron Emission Tomography (PET) offers a non-invasive, in-vivo imaging technique to visualize and quantify the distribution of a drug in the entire body over time. For this, a version of methylnaltrexone would need to be synthesized with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).

A [¹¹C]methylnaltrexone or [¹⁸F]fluoroethyl-naltrexone analog could be used in preclinical animal models to:

Visually confirm its peripheral distribution and limited penetration of the blood-brain barrier.

Quantify its accumulation in target organs, such as the gastrointestinal tract.

Study the effects of other drugs on its distribution in real-time.

While the synthesis of such radiotracers is complex, the insights gained from PET imaging would provide a more comprehensive understanding of the drug's behavior in a living system, complementing the precise quantitative data obtained from LC-MS/MS analyses that rely on Methylnaltrexone D3 (Bromide).

Q & A

Q. What biomarkers validate methylnaltrexone bromide’s mechanism in non-GI contexts (e.g., apoptosis)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.